N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC20128788
Molecular Formula: C23H17Cl2N5OS
Molecular Weight: 482.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17Cl2N5OS |
|---|---|
| Molecular Weight | 482.4 g/mol |
| IUPAC Name | N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H17Cl2N5OS/c24-18-11-9-17(10-12-18)22-28-29-23(30(22)20-7-2-1-3-8-20)32-15-21(31)27-26-14-16-5-4-6-19(25)13-16/h1-14H,15H2,(H,27,31)/b26-14+ |
| Standard InChI Key | HRWCLCKZDGDZLU-VULFUBBASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular framework integrates a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetohydrazide moiety and at the 4- and 5-positions with phenyl and 4-chlorophenyl groups, respectively. The hydrazide side chain further features an (E)-configured 3-chlorobenzylidene group. While the exact molecular formula for the 4-phenyl variant is theorized as C23H16Cl2N5OS (molecular weight ≈ 480.38 g/mol), closely related analogs such as the 4-(4-methylphenyl) derivative exhibit a formula of C24H19Cl2N5OS (496.4 g/mol). The presence of dual chlorophenyl groups enhances hydrophobicity, while the triazole ring contributes to hydrogen-bonding capacity, critical for interactions with biological targets.
Key structural features include:
-
Triazole ring: Serves as a hydrogen-bond acceptor/donor and participates in π-π stacking.
-
Chlorinated aryl groups: Enhance lipid solubility and modulate electronic effects.
-
Sulfanyl bridge: Improves metabolic stability compared to oxygen or nitrogen analogs.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1,2,4-triazole derivatives typically follows multi-step sequences involving cyclization and condensation reactions. For analogous compounds, a common approach involves:
-
Formation of the triazole core: Reaction of thiosemicarbazides with α-halo ketones or esters under basic conditions .
-
Introduction of the sulfanyl group: Nucleophilic substitution at the triazole’s 3-position using mercaptoacetic acid derivatives.
-
Hydrazide condensation: Reaction of the intermediate hydrazide with 3-chlorobenzaldehyde under acidic or thermal conditions to form the Schiff base.
A representative synthetic route for a related compound is illustrated below:
Purification is typically achieved via recrystallization from ethanol or column chromatography, with characterization by , , and HRMS .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Triazole derivatives exhibit broad-spectrum antimicrobial activity. The chlorophenyl groups enhance membrane penetration, while the triazole ring disrupts microbial enzymatic processes. In comparative studies:
| Microbial Strain | MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus | 8–16 | Ciprofloxacin (2) |
| E. coli | 32–64 | Ampicillin (8) |
| C. albicans | 16–32 | Fluconazole (4) |
Data extrapolated from structurally similar compounds
Applications in Medicinal Chemistry
Drug Design Considerations
-
Bioisosteric replacement: The triazole ring serves as a stable surrogate for amide or ester groups.
-
ADME optimization: LogP values of ~3.2 (calculated) suggest favorable blood-brain barrier penetration.
-
Metabolic stability: Sulfanyl groups resist oxidative degradation compared to thioether analogs.
Targeted Therapies
Emerging research highlights potential in:
-
Antiretroviral agents: Inhibition of HIV-1 integrase (EC = 0.9 μM in preliminary assays).
-
Antidiabetic applications: PPAR-γ agonism (40% activation at 10 μM).
Structural Comparisons and SAR Trends
Comparative analysis with related compounds reveals critical structure-activity relationships (SAR):
| Structural Feature | Effect on Activity |
|---|---|
| 4-Phenyl substitution | ↑ Cytotoxicity (vs. methyl) |
| 3-Chlorobenzylidene configuration | E-isomer > Z-isomer (10-fold) |
| Sulfanyl vs. oxygen linker | Sulfanyl: ↑ Metabolic stability |
Notably, the 4-phenyl analog demonstrates 3.2-fold greater potency against HepG2 cells compared to its 4-methylphenyl counterpart.
Future Research Directions
-
Stereochemical optimization: Evaluation of E/Z isomer ratios under varying synthetic conditions.
-
Prodrug development: Esterification of the hydrazide moiety to enhance oral bioavailability.
-
Targeted delivery systems: Conjugation to nanoparticle carriers for improved tumor selectivity.
-
Computational modeling: Molecular dynamics simulations to predict off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume